molecular formula C24H20N4O6 B2360684 ethyl 2-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate CAS No. 1223773-41-8

ethyl 2-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate

Cat. No.: B2360684
CAS No.: 1223773-41-8
M. Wt: 460.446
InChI Key: KJZIACHPKGOIAK-UHFFFAOYSA-N
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Description

Ethyl 2-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate is a heterocyclic compound featuring:

  • A pyrazolo[1,5-a]pyrazin-4-one core fused with a 1,3-benzodioxole group at position 2.
  • An acetyl amino linker connecting the core to an ethyl 2-aminobenzoate ester. While direct synthesis data for this compound is absent in the provided evidence, analogs (e.g., ) suggest common synthetic strategies involving condensation, acetylation, and esterification reactions .

Properties

IUPAC Name

ethyl 2-[[2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O6/c1-2-32-24(31)16-5-3-4-6-17(16)25-22(29)13-27-9-10-28-19(23(27)30)12-18(26-28)15-7-8-20-21(11-15)34-14-33-20/h3-12H,2,13-14H2,1H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZIACHPKGOIAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings.

Chemical Structure and Synthesis

The compound features a unique structural arrangement that includes a benzodioxole moiety and a pyrazolopyrazine core. The synthesis typically involves:

  • Formation of Benzodioxole Intermediate : Synthesized from catechol and formaldehyde under acidic conditions.
  • Synthesis of Pyrazolopyrazine Core : Achieved through condensation reactions followed by cyclization.
  • Coupling Reactions : Involves palladium-catalyzed cross-coupling between intermediates to form the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cellular proliferation, leading to apoptosis in cancer cells by disrupting tubulin polymerization.
  • Targeting Molecular Pathways : It shows potential in modulating pathways involved in cancer cell growth and survival.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Inhibition of tubulin polymerization
HCT116 (Colon)10.0Induction of apoptosis
A549 (Lung)15.0Disruption of cell cycle progression

These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.

Case Studies and Research Findings

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry highlighted the compound's efficacy against MCF-7 breast cancer cells, showing a dose-dependent response with significant apoptosis induction .
  • Mechanistic Insights : Another investigation into the compound's mechanism revealed that it disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase .
  • Comparative Analysis with Other Compounds : In comparative studies with standard chemotherapeutics like paclitaxel, this compound demonstrated lower toxicity profiles while maintaining efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Analogs

Compound Name Substituents/Modifications Key Features Reference
Target Compound - 1,3-Benzodioxol-5-yl at pyrazolo[1,5-a]pyrazin-2-position
- Ethyl 2-aminobenzoate ester
Balanced lipophilicity (benzodioxole) and polarity (ester); potential for CNS activity N/A
2-[2-(1,3-Benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide - 3-Fluoro-4-methylphenyl amide (vs. ester)
- No benzoate group
Enhanced lipophilicity (fluorine, methyl); possible improved membrane permeability
Ethyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate - 4-Chlorophenyl at pyrazolo[1,5-a]pyrazin-2-position
- Ethyl 3-aminobenzoate ester
Electron-withdrawing Cl substituent may increase metabolic stability; ester at 3-position alters steric effects
4-[3-(1,3-Benzodioxol-5-yl)-4-[2-(hydroxyamino)-2-oxo-ethyl]-1H-pyrazol-5-yl]benzoic acid - Free benzoic acid (vs. ester)
- Hydroxyamino-oxoethyl group
Increased hydrophilicity (acid group); potential for metal chelation or hydrogen bonding

Structural Modifications and Implications

a) Substituent Effects on the Aromatic Core
  • Benzodioxole vs. Chlorophenyl ( vs. In contrast, the 4-chlorophenyl group () introduces electron-withdrawing effects, which may improve oxidative stability or alter binding affinity .
b) Ester vs. Amide Linkages
  • The ethyl benzoate ester in the target compound offers hydrolytic lability, enabling prodrug activation. The amide analog () replaces the ester with a stable fluorine-containing aryl group, likely extending half-life but reducing solubility .
c) Positional Isomerism
  • The target compound’s ester group at the 2-position of the benzoate (ortho) may introduce steric hindrance compared to the 3-position (meta) in . This could influence conformational flexibility and receptor binding .

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